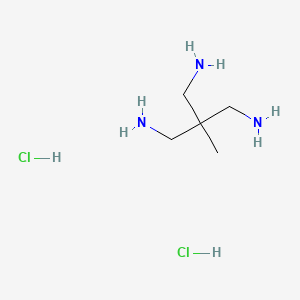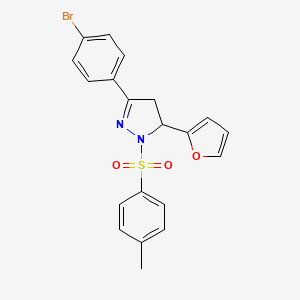![molecular formula C26H29ClN4O2S B2727222 3-[(4-Chlorophenyl)methyl]-7-(4-cyclohexylpiperazine-1-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 422530-36-7](/img/structure/B2727222.png)
3-[(4-Chlorophenyl)methyl]-7-(4-cyclohexylpiperazine-1-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Chlorophenyl)methyl]-7-(4-cyclohexylpiperazine-1-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a useful research compound. Its molecular formula is C26H29ClN4O2S and its molecular weight is 497.05. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Quinazoline derivatives are synthesized through various chemical reactions, showcasing their structural complexity and versatility. For example, Mohamed et al. (2020) explored the synthesis of fused quinazoline derivatives through reactions involving cyclohexanone derivatives, leading to the production of thieno[2,3-b]quinoline derivatives upon reaction with alkylating agents. These compounds were further analyzed using DFT computational studies to understand their charge transfer mechanisms (H. Mohamed, M. Abdel-Latif, & S. Ahmed, 2020).
Potential Biological Activities
While focusing on the structural aspects and synthesis pathways of quinazoline derivatives, some studies also hint at their potential biological activities without delving into specifics like drug use or side effects. For instance, Farag et al. (2012) synthesized novel 4(3H)-quinazolinone derivatives and screened them for anti-inflammatory and analgesic activities, indicating the therapeutic potential of these compounds (A. A. Farag, Ebtsam M. Khalifa, Naima A. Sadik, S. Abbas, A. Al‐Sehemi, & Y. Ammar, 2012).
Pharmacological Properties
The pharmacological properties of quinazoline derivatives, including their antibacterial activities, have been explored in various studies. Chu et al. (1991) investigated the antibacterial activities of enantiomers of temafloxacin hydrochloride, a quinazoline derivative, revealing their broad-spectrum antimicrobial potential without focusing on the drug's usage or side effects (D. Chu, C. Nordeen, D. Hardy, R. Swanson, W. J. Giardina, A. Pernet, & J. Plattner, 1991).
Propiedades
IUPAC Name |
3-[(4-chlorophenyl)methyl]-7-(4-cyclohexylpiperazine-1-carbonyl)-2-sulfanylidene-4aH-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN4O2S/c27-20-9-6-18(7-10-20)17-31-25(33)22-11-8-19(16-23(22)28-26(31)34)24(32)30-14-12-29(13-15-30)21-4-2-1-3-5-21/h6-11,16,21-22H,1-5,12-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYDZLMZPUXTPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC4=NC(=S)N(C(=O)C4C=C3)CC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(benzo[d]thiazol-5-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2727143.png)
![6-Methoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2727144.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2727145.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2727148.png)



![2,4-difluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2727152.png)
![N-(3-chloro-4-fluorophenyl)-2-[4-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B2727155.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2727158.png)

![Ethyl 2-[2-[2-(4-bromoanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2727161.png)
